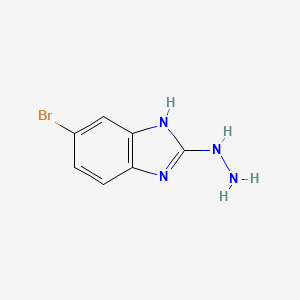

5-Bromo-2-hydrazino-1H-1,3-benzimidazole

Description

Significance of the Benzimidazole (B57391) Scaffold in Contemporary Medicinal Chemistry

The benzimidazole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netdntb.gov.ua Its physicochemical properties, such as the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow benzimidazole derivatives to efficiently interact with macromolecules. nih.gov This versatility has led to the development of numerous FDA-approved drugs for a variety of therapeutic areas. nih.gov

The range of biological activities associated with benzimidazole derivatives is extensive, encompassing:

Antimicrobial and Antifungal nih.govajrconline.org

Antiviral frontiersin.orgderpharmachemica.com

Anticancer researchgate.netnih.gov

Anti-inflammatory and Analgesic nih.govfrontiersin.org

Antihypertensive researchgate.netderpharmachemica.com

Antiulcer (Proton Pump Inhibitors) frontiersin.orgderpharmachemica.com

Anthelmintic derpharmachemica.com

This wide array of activities has cemented the benzimidazole nucleus as a critical pharmacophore in the ongoing search for new and effective therapeutic agents. nih.govnih.gov

Overview of Halogenated and Hydrazino-Substituted Benzimidazoles in Academic Research

The strategic placement of various substituents on the benzimidazole ring system can significantly modulate its biological and chemical properties. Halogenation, the introduction of halogen atoms like bromine and chlorine, is a common strategy in medicinal chemistry to alter a molecule's characteristics. nih.gov Halogen atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins through mechanisms like halogen bonding. acs.org For example, halogenated benzimidazole nucleosides have been investigated for their potent antiviral activities. chem-soc.si The presence of chlorine atoms on the benzimidazole ring, as seen in the antiviral drug maribavir, can be crucial for its specific interaction with biological targets. nih.govacs.org

Similarly, the introduction of a hydrazino (-NHNH2) group can serve as a reactive handle for further chemical modifications or contribute directly to the biological profile of the molecule. Hydrazino-substituted benzimidazoles are valuable synthetic intermediates. researchgate.netsci-hub.se They can be reacted with various electrophiles to create a diverse library of derivative compounds, such as hydrazones, which have been studied for their antiparasitic and anticancer activities. sci-hub.senih.govunica.it Research has shown that derivatives of 2-hydrazino-1H-benzimidazole can exhibit significant anti-tumor effects. researchgate.net

Research Trajectories and Academic Importance of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole

This compound is a specific derivative that combines both a halogen (bromo) and a hydrazino substituent on the benzimidazole scaffold. This compound primarily serves as a key intermediate in the synthesis of more complex molecules. Its academic importance lies in its utility as a building block for creating novel benzimidazole derivatives with potential therapeutic applications.

The synthesis of this compound typically involves the reaction of a corresponding 2-chloro-5-bromo-1H-benzimidazole with hydrazine (B178648) hydrate (B1144303). chemicalbook.com The resulting this compound can then be used in subsequent reactions. For example, the hydrazino group can undergo condensation reactions with aldehydes or ketones to form Schiff bases or can be used to construct other heterocyclic rings fused to the benzimidazole core. These synthetic pathways allow researchers to explore how the combined electronic effects of the bromo and hydrazino-functionalized scaffold influence biological activity. While direct biological data on this compound itself is limited in publicly available research, its role as a precursor to compounds with potential anticancer and other pharmacological activities is its primary area of academic interest. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-1H-benzimidazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUOJPIQRDVLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Hydrazino 1h 1,3 Benzimidazole and Its Analogs

Direct Synthesis Approaches to the Core 5-Bromo-2-hydrazino-1H-1,3-benzimidazole Moiety

The direct synthesis of the this compound core involves the initial formation of the benzimidazole (B57391) ring system followed by the introduction of the hydrazino group.

Condensation Reactions in Benzimidazole Ring Formation

The formation of the 5-bromo-benzimidazole ring is typically accomplished through the condensation of 4-bromo-o-phenylenediamine with a one-carbon electrophile. The synthesis of the starting material, 4-bromo-o-phenylenediamine, can be achieved by the bromination of o-phenylenediamine (B120857) using reagents such as bromine in acetic acid or a combination of sodium bromide and hydrogen peroxide. google.com Another approach involves the reduction of 4-bromo-2-nitroaniline (B116644) using methods like catalytic hydrogenation or reduction with iron in acidic medium. researchgate.net

Once 4-bromo-o-phenylenediamine is obtained, it can be cyclized to form the benzimidazole ring. A common method involves reaction with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to yield 5-bromo-1H-benzimidazole-2-thiol. researchgate.net Another approach is the reaction with cyanogen (B1215507) bromide, which can lead to the formation of 2-amino-5-bromobenzimidazole.

| Starting Material | Reagent | Product | Reference |

| o-Phenylenediamine | Acetic anhydride, Bromine, Acetic acid | 4-Bromo-o-phenylenediamine | |

| 4-Bromo-2-nitroaniline | Fe/HCl or Catalytic hydrogenation | 4-Bromo-o-phenylenediamine | researchgate.net |

| 4-Bromo-o-phenylenediamine | Carbon disulfide, KOH | 5-Bromo-1H-benzimidazole-2-thiol | researchgate.net |

Introduction of the Hydrazino Functionality

The hydrazino group can be introduced at the 2-position of the 5-bromo-benzimidazole ring through several methods. One of the most direct routes is the nucleophilic substitution of a suitable leaving group, such as a chloro group, at the 2-position. For instance, 5-bromo-2-chloro-1H-benzimidazole can be reacted with hydrazine (B178648) hydrate (B1144303), often at elevated temperatures, to yield this compound. chemicalbook.comderpharmachemica.com

An alternative strategy involves the conversion of a 2-mercaptobenzimidazole (B194830) derivative. 5-Bromo-1H-benzimidazole-2-thiol can be oxidized to the corresponding sulfonic acid, which is then treated with hydrazine hydrate to afford the desired 2-hydrazino derivative. researchgate.netnih.gov This method provides a viable pathway from the readily available 2-thiol precursor.

| Precursor | Reagent | Product | Reaction Conditions | Yield | Reference |

| 5-Bromo-2-chloro-1H-benzimidazole | Hydrazine monohydrate | This compound | Stirred at 100 °C overnight | Not specified | chemicalbook.com |

| 2-Chloro-1H-benzo[d]imidazole | Hydrazine hydrate | 2-Hydrazinyl-1H-benzo[d]imidazole | Reflux in ethanol (B145695) for 6 hours | 75% | derpharmachemica.com |

| 1H-Benzimidazole-2-thiol | 1. KMnO4, NaOH 2. Hydrazine hydrate | 2-Hydrazino-1H-benzimidazole | Reflux for 3 hours | 76% | researchgate.net |

| 2-Mercapto-5-methoxy-1H-benzimidazole | Hydrazine hydrate, NaOH | 2-Hydrazino-6-methoxy-benzimidazole | Reflux for 6 hours | 64% | semanticscholar.org |

Palladium-Catalyzed Cross-Coupling Reactions for Benzimidazole Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the benzimidazole core, allowing for modifications at the benzenoid ring.

Suzuki-Miyaura Coupling Strategies for Benzenoid Ring Modifications

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. libretexts.org In the context of 5-bromo-benzimidazole derivatives, the bromine atom serves as a handle for coupling with various aryl or heteroaryl boronic acids. This reaction is typically catalyzed by a palladium complex in the presence of a base. urfu.ru For example, tert-butyl 2-(5-bromo-1H-benzo[d]imidazole-2-yl)pyrrolidine-1-carboxylate has been successfully coupled with 4-aminophenyl boronic acid using a palladium catalyst to form the corresponding 5-aryl derivative. researchgate.net This demonstrates the feasibility of modifying the 5-position of the benzimidazole ring system, allowing for the synthesis of a diverse library of analogs. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.gov

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield | Reference |

| tert-Butyl 2-(5-bromo-1H-benzo[d]imidazole-2-yl)pyrrolidine-1-carboxylate | 4-Aminophenyl boronic acid | Pd catalyst | Not specified | tert-Butyl 2-(5-(4-aminophenyl)-1H-benzo[d]imidazole-2-yl)pyrrolidine-1-carboxylate | Not specified | researchgate.net |

| 1-Cyclohexyl-2-iodo-1H-benzimidazole | Aryl/heteroaryl boronic acids | PdCl2/SPhos | Cs2CO3 | 1-Cyclohexyl-2-(hetero)aryl-1H-benzimidazoles | Good to excellent | urfu.ru |

| 3-Chloroindazole | 5-Indole boronic acid | Pd source/ligand | K3PO4 | 3-(Indol-5-yl)indazole | High | nih.gov |

Buchwald-Hartwig Amination in Benzimidazole Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylamines. wikipedia.org The bromine atom at the 5-position of the benzimidazole ring can undergo Buchwald-Hartwig amination with a variety of primary and secondary amines, providing access to a range of 5-amino-benzimidazole derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org While specific examples for this compound are not prevalent, the amination of unprotected bromoimidazoles and bromopyrazoles has been successfully demonstrated using a tBuBrettPhos-based palladium precatalyst, suggesting the applicability of this methodology to the target scaffold. nih.gov

Microwave-Assisted Synthesis Techniques for Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comeurekaselect.com The synthesis of benzimidazole derivatives has been shown to be amenable to microwave irradiation. tandfonline.comerdogan.edu.trdergipark.org.tr

The condensation of o-phenylenediamines with various electrophiles to form the benzimidazole ring can be significantly expedited under microwave conditions. For example, the reaction of 4,5-dichloro-1,2-phenylenediamine with iminoester hydrochlorides in methanol (B129727) under microwave irradiation at 65 °C for 10 minutes afforded the corresponding benzimidazole derivatives in good yields. tandfonline.comerdogan.edu.tr This "green chemistry" approach often requires less solvent and energy. jocpr.comeurekaselect.com It is highly probable that the synthesis of this compound and its subsequent derivatization through cross-coupling reactions could be efficiently performed using microwave-assisted protocols. beilstein-journals.org

| Reactants | Product | Microwave Conditions | Reaction Time | Yield | Reference |

| 4,5-Dichloro-1,2-phenylenediamine, Iminoester hydrochlorides | 5,6-Dichloro-2-(substitutedbenzyl)-1H-benzimidazoles | 65 °C, 300 W | 10 min | Good | tandfonline.comerdogan.edu.tr |

| o-Phenylenediamine, Formic acid | Benzimidazole | Not specified | Shorter than conventional | Higher than conventional | jocpr.com |

| 2-Bromo-13α-estrone 3-methyl ether, Aniline | 2-(Phenylamino)-13α-estrone 3-methyl ether | 150 °C | 10 min | Good to excellent | beilstein-journals.org |

Sustainable Chemistry Approaches in the Synthesis of this compound Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to reduce environmental impact and improve efficiency. These approaches focus on the use of alternative energy sources, greener solvents, and catalysts to minimize waste and hazardous substance use.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajol.infomdpi.comarkat-usa.org The synthesis of benzimidazole analogs can be efficiently achieved through microwave-assisted condensation of o-phenylenediamines with various carbonyl compounds or carboxylic acid derivatives. researchgate.netresearchgate.net For the synthesis of this compound analogs, microwave heating can be effectively employed in the final step, the reaction between a 2-halo-benzimidazole and hydrazine hydrate. This method offers rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of nucleophilic substitution.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable avenue for the synthesis of benzimidazole derivatives. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. nih.govmdpi.comsemanticscholar.orgasianpubs.org This technique can be particularly beneficial for heterogeneous reactions, improving mass transfer between phases. The synthesis of benzimidazole analogs under ultrasonic conditions is often characterized by shorter reaction times and milder conditions compared to conventional methods. researchgate.net For instance, the condensation of o-phenylenediamines with aldehydes or the reaction of 2-halobenzimidazoles with nucleophiles can be effectively promoted by ultrasound.

The table below illustrates the comparative advantages of microwave and ultrasound-assisted synthesis over conventional heating for the synthesis of benzimidazole analogs, based on data from various studies on related compounds.

| Synthetic Method | Typical Reaction Time | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating | Several hours to overnight | Moderate to Good | Well-established, requires standard laboratory equipment |

| Microwave-Assisted | Minutes | Good to Excellent | Rapid heating, reduced reaction times, higher yields, cleaner reactions ajol.infomdpi.com |

| Ultrasound-Assisted | Minutes to a few hours | Good to Excellent | Enhanced reaction rates, milder conditions, suitable for heterogeneous reactions mdpi.comasianpubs.org |

Green Solvents and Catalysts:

The choice of solvent is a critical aspect of green chemistry. Replacing volatile and hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of a synthesis. For the synthesis of benzimidazole analogs, water has been successfully employed as a solvent for the condensation reaction. nih.gov

The use of reusable and non-toxic catalysts is another cornerstone of sustainable synthesis. While strong acids are traditionally used to catalyze benzimidazole formation, greener alternatives such as solid acid catalysts, zeolites, or even biocatalysts can be employed. These catalysts can often be easily separated from the reaction mixture and reused, minimizing waste.

By integrating these sustainable approaches—microwave or ultrasound irradiation, green solvents, and reusable catalysts—the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally friendly.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 2 Hydrazino 1h 1,3 Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Bromo-2-hydrazino-1H-1,3-benzimidazole, both ¹H and ¹³C NMR would yield characteristic signals essential for its identification. nih.gov

In ¹H NMR spectroscopy, the aromatic protons of the benzimidazole (B57391) ring are expected to appear in the range of δ 7.0-8.0 ppm. The bromine atom at the C5 position influences the electronic environment, leading to distinct chemical shifts and coupling patterns for the remaining aromatic protons at C4, C6, and C7. The proton at C4 would likely appear as a doublet, while the C7 proton might present as a singlet or a narrowly split doublet. The signals for the N-H protons of the imidazole (B134444) ring and the hydrazino (-NHNH₂) group would typically be observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration. sci-hub.se

In ¹³C NMR spectroscopy, the carbon atoms of the benzimidazole core would produce signals in the aromatic region (δ 100-150 ppm). The C2 carbon, being attached to two nitrogen atoms, is expected to resonate at a lower field (further downfield) compared to the other aromatic carbons. The C5 carbon, directly bonded to the bromine atom, would show a characteristic chemical shift due to the halogen's influence. Two-dimensional NMR techniques are often employed for unambiguous assignment of these signals. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 | ~7.5 - 7.9 | d (doublet) |

| H6 | ~7.2 - 7.4 | dd (doublet of doublets) |

| H7 | ~7.0 - 7.3 | d (doublet) |

| Imidazole N-H | Variable (broad) | s (singlet) |

| Hydrazino N-H | Variable (broad) | s (singlet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 - 160 |

| C4 | ~115 - 125 |

| C5 | ~110 - 120 |

| C6 | ~120 - 130 |

| C7 | ~110 - 120 |

| C3a | ~135 - 145 |

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary data for structural elucidation. IR spectroscopy identifies the functional groups present in a molecule, while MS provides information about the molecular weight and fragmentation pattern.

The IR spectrum of this compound is expected to show characteristic absorption bands. ijpsm.com Strong, broad bands in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the imidazole and hydrazino groups. researchgate.net Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring typically gives a sharp absorption band near 1620-1630 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. researchgate.net

Mass spectrometry provides the molecular weight and elemental composition. For this compound (C₇H₇BrN₄), the molecular ion peak (M⁺) would be expected at m/z 226 and 228. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (the M⁺ and M+2 peaks) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. mjcce.org.mkresearchgate.net Common fragmentation pathways for benzimidazole derivatives may involve the loss of the hydrazino group (-NHNH₂) or cleavage of the imidazole ring. mjcce.org.mkscispace.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Imidazole, Hydrazine) | 3100 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=N Stretching (Imidazole) | 1620 - 1630 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and other spectroscopic methods. researchgate.net

For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzimidazole ring system. semanticscholar.org It would also elucidate the conformation of the 2-hydrazino substituent relative to the ring. A key aspect of the crystal structure analysis would be the identification of intermolecular interactions, such as hydrogen bonds. The N-H groups of both the imidazole ring and the hydrazino substituent are potential hydrogen bond donors, while the nitrogen atoms are potential acceptors. These hydrogen bonds play a crucial role in defining the crystal packing and the supramolecular architecture in the solid state. researchgate.netnih.gov

Advanced Spectroscopic Methods in Benzimidazole Characterization

Beyond routine 1D NMR, a suite of advanced spectroscopic methods can provide deeper structural insights into benzimidazole derivatives.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguous assignment of complex NMR spectra.

COSY would establish the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons on the benzimidazole ring.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC reveals correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.

Solid-State NMR (ssNMR): In solution, rapid proton exchange (tautomerism) between the N1 and N3 positions of the imidazole ring can lead to averaged NMR signals for symmetrically-disposed carbons (e.g., C4/C7 and C5/C6). nih.gov In the solid state, this process is often slow on the NMR timescale. Solid-state ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR can resolve these distinct atomic positions, providing a more detailed picture of the molecule's structure as it exists in the crystal lattice. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are frequently used in conjunction with experimental data. researchgate.net These theoretical methods can predict molecular geometries, NMR chemical shifts, and vibrational frequencies. Comparing the calculated spectra with experimental results can aid in the assignment of complex signals and provide a higher level of confidence in the proposed structure. researchgate.netnih.gov

Molecular and Electronic Structure Investigations of 5 Bromo 2 Hydrazino 1h 1,3 Benzimidazole

Quantum Chemical Calculations for Electronic Structure Analysis

A comprehensive analysis of the electronic structure would involve mapping the molecular electrostatic potential (MEP) to identify regions of high and low electron density, which are indicative of sites for electrophilic and nucleophilic attack, respectively. Furthermore, the calculation of various quantum chemical descriptors can provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of Substituted Benzimidazole (B57391) Derivatives (Illustrative) Note: This table is illustrative and based on general principles of substituent effects on benzimidazole derivatives, as direct computational data for 5-Bromo-2-hydrazino-1H-1,3-benzimidazole is not readily available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |

| 1H-Benzimidazole | -6.2 | -1.1 | 5.1 | 3.5 |

| 5-Bromo-1H-benzimidazole | -6.4 | -1.5 | 4.9 | 2.8 |

| 2-Hydrazino-1H-benzimidazole | -5.8 | -0.9 | 4.9 | 4.2 |

| This compound (Estimated) | -6.0 | -1.3 | 4.7 | 3.9 |

Conformational Analysis and Tautomerism Studies in Hydrazino-Benzimidazoles

The presence of the hydrazino group in this compound introduces conformational flexibility and the possibility of tautomerism.

Conformational Analysis: The rotation around the C-N bond connecting the hydrazino group to the benzimidazole ring can lead to different conformers. Theoretical studies on similar benzimidazole-hydrazide-hydrazone compounds have shown the existence of E/Z synperiplanar and E/Z antiperiplanar conformers. beilstein-journals.org The relative stability of these conformers is determined by factors such as steric hindrance and intramolecular interactions. For this compound, it is plausible that different rotational isomers exist, and their relative energies could be determined through computational methods. The Gibbs free energy of each conformer can be calculated to identify the most stable conformation in the gas phase and in different solvents. beilstein-journals.org

Tautomerism: Benzimidazole derivatives are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. beilstein-journals.org In the case of 2-substituted benzimidazoles, this can lead to two distinct tautomeric forms. Furthermore, the hydrazino group itself can participate in tautomerism. Studies on 2-hydrazino-benzimidazole have indicated that it predominantly exists in the amino tautomeric form rather than the imino form. rsc.org The presence of the bromo-substituent at the 5-position is not expected to fundamentally alter this preference but may have a subtle influence on the tautomeric equilibrium. The relative stabilities of the possible tautomers of this compound could be quantitatively assessed through high-level quantum chemical calculations.

Table 2: Relative Stabilities of Tautomers in 2-Substituted Benzimidazoles (Illustrative) Note: This table is illustrative and based on general findings for 2-hydrazino-benzimidazoles. rsc.org The exact energy differences for the 5-bromo derivative would require specific calculations.

| Tautomeric Form | Description | Relative Energy (kcal/mol) |

| Amino Tautomer | Proton on the exocyclic nitrogen of the hydrazino group | 0 (Reference) |

| Imino Tautomer | Proton on the endocyclic nitrogen of the imidazole ring, double bond to exocyclic nitrogen | > 5 |

Intramolecular Interactions and Their Influence on Molecular Conformation

An intramolecular hydrogen bond can form between a hydrogen atom of the hydrazino group and one of the nitrogen atoms of the benzimidazole ring. The formation of such a hydrogen bond would significantly influence the conformational preference of the hydrazino group, likely favoring a planar arrangement of the molecule. The strength of this hydrogen bond can be estimated through computational methods by analyzing the bond distance, bond angle, and the electron density at the bond critical point.

The presence of a stable intramolecular hydrogen bond can have several consequences for the properties of the molecule, including increased thermodynamic stability, altered spectroscopic characteristics (e.g., shifts in vibrational frequencies), and a more rigid molecular structure. This rigidity can, in turn, affect how the molecule interacts with biological targets.

Table 3: Potential Intramolecular Hydrogen Bond Parameters (Illustrative) Note: This table provides hypothetical parameters for a potential intramolecular hydrogen bond in this compound, based on typical values for such interactions.

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) |

| N-H (hydrazino) | N (imidazole) | ~2.0 - 2.5 | ~120 - 150 |

Structure Activity Relationship Sar Studies of 5 Bromo 2 Hydrazino 1h 1,3 Benzimidazole Derivatives

Impact of Substituents on Pharmacological Potency

The pharmacological profile of 5-Bromo-2-hydrazino-1H-1,3-benzimidazole derivatives can be significantly altered by introducing various substituents. These modifications, typically made by converting the hydrazino group into a hydrazone, allow for the exploration of a wide chemical space. The nature, position, and electronic properties of these substituents play a pivotal role in determining the potency and spectrum of activity, including anticancer and antimicrobial effects.

Research into benzimidazole-hydrazone hybrids has shown that the substitution pattern on the benzylidene ring attached to the hydrazone linker is a key determinant of cytotoxic activity. For instance, in a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide compounds, the type and position of halogen substituents on the benzylidene ring led to significant variations in anticancer potency against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). mdpi.com

Specifically, derivatives with a hydroxyl group on the benzylidene moiety have been evaluated for antiproliferative activity. The position of the hydroxyl group influences the compound's effectiveness. In one study, a derivative with a 2-hydroxybenzylidene group showed significant antiproliferative activity against murine leukemia (L1210) cells. mdpi.com The introduction of additional hydroxyl groups or other substituents like bromine or chlorine further modulates this activity. For example, a 5-bromo-2-hydroxybenzylidene derivative demonstrated notable cytostatic effects against several human cancer cell lines. mdpi.com

Below is a data table summarizing the antiproliferative activity of selected benzimidazole-2-carbohydrazide derivatives, illustrating the impact of different substituents on the benzylidene ring.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Substituted Benzimidazole-2-Carbohydrazide Derivatives

| Compound | Substituent on Benzylidene Ring | L1210 | CEM | HeLa | Mia Paca-2 |

|---|---|---|---|---|---|

| 3 | 2-Hydroxy | 5.8 | 12 | >50 | >50 |

| 14 | 5-Chloro-2-hydroxy | 7.9 | 16 | >50 | >50 |

| 15 | 5-Bromo-2-hydroxy | 7.8 | 10 | 48 | 39 |

Data sourced from a study on the antiproliferative activity of new benzimidazolehydrazones. mdpi.com

Role of the Hydrazino Moiety in Modulating Biological Activity

The hydrazino (-NH-NH₂) group at the 2-position of the benzimidazole (B57391) ring is a critical functional group that is frequently used as a synthetic handle to create more complex hydrazone derivatives (-NH-N=CH-R). nih.gov This moiety is not merely a linker; it actively participates in the molecule's biological activity. The hydrazide-hydrazone scaffold has been identified as a key pharmacophore responsible for a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. researchgate.netthepharmajournal.com

The conversion of the 2-hydrazino group into a hydrazone is a common and effective strategy for generating potent bioactive molecules. This transformation introduces an azomethine (-N=CH-) group, which is known to be crucial for the biological activity of many compounds. unl.pt The hydrogen-bonding capacity and the specific stereochemical arrangement of the hydrazone linker contribute significantly to the molecule's ability to bind to target enzymes or receptors. mdpi.com

Studies have demonstrated that benzimidazole derivatives featuring a hydrazone moiety at the C-2 position exhibit broad-spectrum antibacterial and antifungal activity. researchgate.net For example, novel benzimidazole derivatives bearing a hydrazone moiety showed antibacterial activity against various bacterial strains. nih.gov The flexibility and hydrogen bonding potential of the hydrazone linker allow for effective interactions with biological targets. In the context of anticancer activity, the hydrazone group in 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives was essential for their potent effects against breast and lung cancer cell lines. nih.gov

The significance of the hydrazino moiety is further underscored by its presence in numerous compounds synthesized for their antiparasitic, anti-inflammatory, and antiplatelet activities. nih.govnih.gov Its ability to act as a versatile scaffold for chemical modification makes it a central element in the design of new benzimidazole-based therapeutic agents.

Influence of Halogenation (Bromine) on SAR Profiles

Halogenation is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The introduction of a bromine atom at the 5-position of the 2-hydrazinobenzimidazole core significantly influences its lipophilicity, electronic character, and metabolic stability, thereby modulating its SAR profile.

The presence of a halogen, such as bromine, can enhance the biological activity of benzimidazole derivatives. In a study of benzimidazole-hydrazones, the derivative (E)-N′-(5-Bromo-2-hydroxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide, which contains bromine on the benzylidene ring, showed consistent antiproliferative activity across multiple cancer cell lines, including human T-cell leukemia (CEM) and pancreas carcinoma (Mia Paca-2). mdpi.com This suggests that the bromo-substituent contributes favorably to the compound's cytotoxic profile.

In another series of benzimidazole hybrids designed as kinase inhibitors, halogenation of the benzylidenebenzohydrazide moiety was a key feature. mdpi.com Compounds with di-halogen substitutions, such as 2,4-dichloro or 2,5-difluoro, demonstrated potent cytotoxic effects. mdpi.com While this study did not specifically use a 5-bromo-benzimidazole core, it highlights the general principle that halogenation is a powerful tool for modulating the potency of related scaffolds. The electronic effects of halogen substituents influence the chemical environment of the molecule, which can lead to stronger interactions with target enzymes. mdpi.com

Stereochemical Considerations in Activity Modulation (If applicable to derivatives)

When the 2-hydrazino group of this compound is converted into a hydrazone by reaction with an aldehyde or ketone, a C=N double bond is formed. This double bond can give rise to stereoisomerism, specifically geometric isomers (E/Z). The spatial arrangement of the substituents around this bond can have a profound impact on the molecule's biological activity by affecting its ability to fit into the binding site of a biological target.

It has been reported that isatin (B1672199) hydrazone derivatives, a related class of compounds, can exist as a mixture of E and Z isomers. nih.gov In solution, these isomers may interconvert rapidly at room temperature, making their separation difficult. The ratio of these isomers can be dependent on factors such as the solvent and temperature. nih.gov

While specific studies detailing the separation and differential activity of E/Z isomers for derivatives of this compound are not prevalent, the principle remains a critical consideration in their SAR. The distinct three-dimensional shapes of the E and Z isomers mean that one may bind to a target receptor or enzyme with much higher affinity than the other. Molecular modeling studies on related hydrazone-containing compounds often reveal a preferred binding mode that corresponds to a specific isomer. mdpi.com Therefore, even if the isomers are in equilibrium in solution, the biologically active conformation is likely to be the one that best complements the target's binding site. The potential for stereoisomerism in hydrazone derivatives represents an important aspect of their SAR that warrants consideration during the design and development of new therapeutic agents based on this scaffold.

Biological Activities and Mechanistic Investigations of 5 Bromo 2 Hydrazino 1h 1,3 Benzimidazole Analogs

Antimicrobial Research

Analogs derived from 5-Bromo-2-hydrazino-1H-1,3-benzimidazole have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. The structural modifications of the hydrazino group have been a key strategy in developing potent antimicrobial agents.

Antibacterial Efficacy and Mechanistic Insights

The antibacterial potential of benzimidazole (B57391) derivatives has been well-documented, with many compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. While specific studies on the DNA gyrase and topoisomerase IV inhibitory activity of direct this compound analogs are limited, research on structurally related benzimidazole compounds provides valuable insights into their likely mechanisms of action.

Schiff bases derived from benzimidazoles have been evaluated for their antibacterial properties. For instance, certain N-substituted benzimidazole-derived Schiff bases have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.gov Metal complexes of Schiff bases derived from 2-(phenylsubstituted) benzimidazoles have demonstrated improved antibacterial activity compared to the ligands alone, with notable efficacy against S. aureus and E. coli. mdpi.com Another study on benzimidazole-thiadiazole hybrids revealed potent activity against Enterococcus faecalis. nih.gov

The inhibitory action of these compounds is often attributed to their ability to interfere with essential cellular processes. The planarity and electron-donating properties of the benzimidazole ring system allow for intercalation with DNA, potentially disrupting replication and transcription. Furthermore, the structural similarities of some benzimidazole derivatives to purine (B94841) nucleosides suggest they may act as antimetabolites, interfering with nucleic acid synthesis.

While direct evidence for DNA gyrase and topoisomerase IV inhibition by this compound analogs is yet to be firmly established, this remains a plausible mechanism of action given the known activity of other heterocyclic compounds against these essential bacterial enzymes.

Antifungal Properties and Cellular Targets

Fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to immunocompromised individuals. Analogs of this compound have emerged as a promising class of antifungal agents.

Hydrazone derivatives of benzimidazoles have shown significant antifungal activity. In one study, certain benzimidazole-hydrazones displayed potent activity against Candida glabrata and Candida krusei. nih.gov Similarly, benzimidazole-thiadiazole hybrids have demonstrated strong antifungal effects against Candida albicans, with some compounds showing potency comparable to the standard drug fluconazole. nih.gov The presence of a sulfur atom in the thiadiazole ring is thought to enhance the ability of these compounds to penetrate the fungal cell wall. mdpi.com

The mechanism of antifungal action for these compounds is believed to be multifaceted. One of the primary targets is the fungal cell membrane. These compounds can disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death. Additionally, some benzimidazole derivatives are known to interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The inhibition of enzymes involved in this pathway leads to a depleted and dysfunctional cell membrane.

| Compound Type | Fungal Species | Activity | Reference |

|---|---|---|---|

| Benzimidazole-hydrazones | Candida glabrata, Candida krusei | Potent | nih.gov |

| Benzimidazole-thiadiazole hybrids | Candida albicans | Strong, comparable to fluconazole | nih.gov |

Antiviral Potency and Inhibition Mechanisms

The broad biological activity of benzimidazole derivatives extends to the antiviral realm. The fusion of the benzimidazole nucleus with other heterocyclic rings, such as triazoles, has yielded compounds with significant antiviral potential. nih.gov

Benzimidazole-triazole hybrids have been a particular focus of antiviral research. nih.govnih.gov The triazole moiety is known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, which can enhance the antiviral activity of the parent compound. While direct studies on this compound-triazole hybrids are not extensively reported, the general antiviral activity of this class of compounds is promising.

The mechanisms of antiviral action for benzimidazole derivatives are diverse and often virus-specific. They can interfere with various stages of the viral life cycle, including attachment to the host cell, entry, replication of viral genetic material, and assembly of new virus particles. For instance, some benzimidazole derivatives have been shown to inhibit viral polymerases, which are essential for the replication of the viral genome. Others can disrupt the function of viral proteins involved in the assembly and maturation of new virions. The development of specific this compound analogs targeting viral enzymes remains an active area of research.

Anticancer Research

The quest for novel and effective anticancer agents has led to the exploration of a vast number of chemical scaffolds, with benzimidazole derivatives showing considerable promise. Analogs of this compound, particularly Schiff bases and hydrazones, have been investigated for their ability to inhibit cancer cell growth and induce programmed cell death.

Anti-proliferative Effects on Various Cancer Cell Lines

In vitro studies have demonstrated the anti-proliferative effects of analogs of this compound against a range of human cancer cell lines.

Schiff bases derived from benzimidazoles have shown significant cytotoxic activity. For example, a series of Schiff base–benzimidazole hybrids were evaluated for their in vitro cytotoxicity against 60 cancer cell lines, with some compounds showing potent activity against lung cancer cell lines A549 and NCI-H460. nih.gov Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share structural similarities with the target analogs, revealed potent anticancer activity against the MCF-7 breast cancer cell line. nih.gov Furthermore, 5-bromo indole-aryl keto hydrazide-hydrazone analogues have exhibited potent antitumor activity against A549 and HL60 cancer cell lines. researchgate.netasianpubs.org

The anti-proliferative activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell growth and proliferation, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov

| Compound Type | MCF-7 (Breast) | A-549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | Potent Activity | Active | Not Reported | Not Reported | nih.gov |

| Schiff base–benzimidazole hybrids | Not Reported | Potent Activity | Not Reported | Not Reported | nih.gov |

| 5-Bromo indole-aryl keto hydrazide-hydrazone analogues | Active | Potent Activity | Not Reported | Not Reported | researchgate.netasianpubs.org |

Induction of Apoptosis and Cell Cycle Modulation

A key hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Analogs of this compound have been shown to trigger this crucial cellular process.

Studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated their ability to induce apoptosis in MCF-7 cells. These compounds were found to significantly increase the population of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Furthermore, these derivatives caused a cell cycle arrest at the G2/M phase, preventing the cancer cells from progressing through the cell division cycle. nih.gov The induction of apoptosis by these compounds is mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Benzimidazole-based derivatives have also been shown to induce apoptosis by modulating the expression of key regulatory proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

Angiogenesis Inhibition through Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Targeting

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. researchgate.net A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. nih.govmdpi.com Consequently, targeting the VEGF/VEGFR-2 signaling pathway has emerged as a significant strategy in cancer therapy. nih.gov Several benzimidazole derivatives have been identified as potent inhibitors of this pathway.

Research has demonstrated that certain benzimidazole analogs can significantly inhibit VEGF-A-induced proliferation, migration, invasion, and tube formation of endothelial cells. researchgate.netnih.gov These compounds have also been shown to suppress the formation of microvessels from the rat aorta ex vivo and to reduce neovascularization induced by VEGF-A or tumor cells in in vivo models. researchgate.netnih.gov The underlying mechanism involves the attenuation of VEGFR-2 phosphorylation and its downstream signaling molecules. researchgate.netnih.gov Computational modeling further supports these findings, indicating that these benzimidazole derivatives can bind to VEGFR-2 with high affinity. nih.gov

For instance, a novel 2-aminobenzimidazole-based compound, Jzu 17, was found to inhibit VEGF-A-induced cell proliferation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov It also suppressed angiogenesis ex vivo and in vivo. nih.gov Mechanistically, Jzu 17 was shown to inhibit the phosphorylation of VEGFR-2 and its downstream signaling pathways. nih.gov Similarly, another benzimidazole derivative, Jzu4Me, was found to inhibit VEGF-induced angiogenesis by downregulating VEGFR2-mediated signaling. researchgate.net

The inhibitory activity of these compounds is often quantified by their IC50 values, which represent the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. For example, novel benzimidazole-oxadiazole derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity, with some compounds showing significant potency. acs.orgnih.gov Compound 4r , a benzimidazole-1,3,4-oxadiazole derivative, exhibited a VEGFR-2 inhibition IC50 value of 0.418 ± 0.021 μM, which is comparable to the standard drug sorafenib (B1663141) (IC50 = 0.312 ± 0.0112 μM). acs.org Another compound from a similar series, 4c , showed a VEGFR-2 inhibition IC50 value of 0.475 ± 0.021 µM. nih.gov

| Compound | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|

| Sorafenib (Standard) | 0.312 ± 0.0112 | acs.org |

| Compound 4r | 0.418 ± 0.021 | acs.org |

| Compound 4c | 0.475 ± 0.021 | nih.gov |

Exploration of Other Molecular Targets in Oncological Pathways (e.g., G9a antagonism)

Beyond angiogenesis inhibition, benzimidazole derivatives have been explored for their ability to target other key players in oncological pathways. One such target is the histone methyltransferase G9a (also known as KMT1C or EHMT2), which is overexpressed in various human cancers. rsc.orgnih.gov G9a is responsible for the methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), and its inhibition has emerged as a promising therapeutic strategy. rsc.orgnih.gov

Through virtual high-throughput screening, a benzoxazole (B165842) scaffold was initially identified, which led to the design and synthesis of benzimidazole derivatives as G9a inhibitors. nih.govcolab.wsmedsci.cn One potent G9a antagonist, GA001, was discovered with an IC50 value of 1.32 μM. nih.govcolab.ws This compound was found to induce autophagy in MCF7 breast cancer cells via the AMPK pathway. nih.govcolab.ws At higher concentrations, GA001 was also shown to induce apoptosis through the p21-Bim signaling cascade. nih.govcolab.ws The inhibition of G9a by this compound leads to the activation of the tumor suppressor p53, which in turn regulates p21 activation. rsc.org

Another benzimidazole derivative, compound 78 , was identified as a selective and potent inhibitor of G9a with antiproliferative activity in MCF7 cells. rsc.org This compound also demonstrated the ability to induce autophagy via AMPK and apoptosis through p21-Bim signaling cascades in MCF7 cells. rsc.org

Enzyme Inhibition Studies

In the context of metabolic disorders such as diabetes mellitus, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy to control postprandial hyperglycemia. nih.gov Benzimidazole derivatives have been extensively studied for their potential to inhibit these enzymes.

A variety of arylated benzimidazoles have been synthesized and screened for their α-amylase inhibitory activity. acs.org Many of these compounds demonstrated significant inhibition, with IC50 values comparable to the standard drug acarbose (B1664774). acs.org For example, a series of arylated benzimidazoles exhibited α-amylase inhibition with IC50 values ranging from 1.86 ± 0.08 to 3.16 ± 0.31 μM, compared to acarbose with an IC50 of 1.46 ± 0.26 μM. acs.org

Similarly, benzimidazole-bearing thiosemicarbazone derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov Derivatives 19 and 20 were identified as the most potent in one study, with IC50 values of 1.30 ± 0.20 µM and 1.60 ± 0.20 µM against α-glucosidase, and 1.20 ± 0.20 µM and 1.10 ± 0.01 µM against α-amylase, respectively. nih.gov These values were significantly lower than that of the standard drug acarbose. nih.gov

Benzimidazole-1,3,4-oxadiazole derivatives have also been synthesized and evaluated. nih.gov Compounds 5g and 5q showed the most activity against α-glucosidase with IC50 values of 35.04 ± 1.28 and 47.60 ± 2.16 µg/mL, respectively, which were better than acarbose (IC50 = 54.63 ± 1.95 µg/mL). nih.gov Against α-amylase, compounds 5g , 5o , 5s , and 5x showed excellent potential with IC50 values ranging from 22.39 ± 1.40 to 32.07 ± 1.55 µg/mL, again surpassing the standard acarbose (IC50 = 46.21 ± 1.49 µg/mL). nih.gov Kinetic studies have often characterized the mode of inhibition as non-competitive, suggesting that these compounds act as allosteric inhibitors. nih.govresearchgate.net

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | 11.12 ± 0.15 | 11.29 ± 0.07 | nih.gov |

| Derivative 19 | 1.20 ± 0.20 | 1.30 ± 0.20 | nih.gov |

| Derivative 20 | 1.10 ± 0.01 | 1.60 ± 0.20 | nih.gov |

To understand the inhibitory mechanisms at a molecular level, in silico docking studies have been employed to investigate the binding modes of benzimidazole derivatives with the active sites of α-amylase and α-glucosidase. nih.gov These studies have revealed that the compounds can form strong binding interactions with the amino acid residues within the active sites of these enzymes. researchgate.net Molecular dynamics simulations have further confirmed the stability of the compound-enzyme complexes. researchgate.net

For instance, molecular docking studies of potent benzimidazole-bearing thiosemicarbazone inhibitors with α-amylase and α-glucosidase have elucidated their active binding modes. nih.gov These computational analyses help in understanding the structure-activity relationships, which are crucial for the design of more potent and selective inhibitors.

Anthelmintic Activity and Tubulin Polymerization Inhibition

Benzimidazole derivatives are a cornerstone of anthelmintic therapy in both human and veterinary medicine. researchgate.net Their primary mode of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules in the cells of parasitic worms. ox.ac.uknih.govpediatriconcall.com This leads to the loss of cytoplasmic microtubules, impaired glucose uptake, and ultimately, the death of the parasite. pediatriconcall.com

Studies have shown that benzimidazole anthelmintics bind to the β-tubulin subunit of the parasite, thereby inhibiting its polymerization into microtubules. nih.govnih.gov This interaction is often more specific to the tubulin of nematodes compared to mammalian tubulin, which accounts for the selective toxicity of these drugs. ox.ac.uk For example, oxfendazole (B1322) and thiabendazole (B1682256) have been shown to be potent inhibitors of nematode tubulin polymerization while having minimal effect on mammalian tubulin assembly. ox.ac.uk

Various synthetic benzimidazole derivatives have been evaluated for their anthelmintic properties. For instance, newly synthesized benzofuran (B130515) derivatives containing a thiazolo benzimidazole nucleus have shown promising activity against the earthworm Pheretima posthuma. nih.gov Molecular docking studies with these compounds have targeted β-tubulin, further supporting the proposed mechanism of action. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of many diseases. Benzimidazole derivatives have been investigated for their antioxidant and radical scavenging properties.

These compounds have been shown to exhibit significant antioxidant activity in various in vitro assays, including the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. acs.orgtandfonline.com The radical scavenging ability is often attributed to the hydrogen-donating capacity of the benzimidazole scaffold and its substituents. nih.gov

Computational studies have been conducted to elucidate the radical scavenging mechanisms, suggesting that these compounds can deactivate free radicals through hydrogen atom transfer or radical adduct formation. nih.gov The presence of specific substituents, such as hydroxyl and methoxy (B1213986) groups, on the benzimidazole core can significantly influence the antioxidant activity. nih.govunl.pt For example, benzimidazole-arylhydrazone hybrids with a vanilloid structural fragment have shown remarkable neuroprotective activity, which is correlated with their enhanced radical scavenging ability. nih.gov

The antioxidant potential of arylated benzimidazoles has been demonstrated with IC50 values for ABTS and DPPH radical scavenging in the low micromolar range, comparable to the standard antioxidant ascorbic acid. acs.org

| Compound | ABTS IC50 (µM) | DPPH IC50 (µM) | Reference |

|---|---|---|---|

| Ascorbic Acid (Standard) | 0.72 ± 0.21 | 0.73 ± 0.05 | acs.org |

| Compound 1 | 1.42 ± 0.10 | 1.40 ± 0.09 | acs.org |

| Compound 7 | 1.42 ± 0.04 | 1.43 ± 0.08 | acs.org |

Anti-inflammatory Investigations and Cyclooxygenase-2 (COX-2) Inhibition

The anti-inflammatory potential of benzimidazole analogs is a significant area of research, primarily focusing on their ability to inhibit cyclooxygenase (COX) enzymes. plantarchives.orgmdpi.com These enzymes, existing as two isoforms (COX-1 and COX-2), are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. plantarchives.org While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammatory responses. plantarchives.org Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory agents, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

A variety of benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities through in vitro and in vivo assays. nih.gov These studies often utilize the carrageenan-induced paw edema model in rodents to assess in vivo anti-inflammatory efficacy. nih.govnih.gov

In vitro enzyme inhibition assays are crucial for determining a compound's potency and selectivity towards COX-1 and COX-2. For instance, a series of benzimidazole-thiazole hybrids demonstrated significant COX-2 inhibition, with IC50 values ranging from 0.045 to 0.075 µM and notable COX-2 selectivity indices (SI) from 142 to 294. nih.gov One particular hybrid, 15b , emerged as a highly potent dual inhibitor of COX-2 (IC50 = 0.045 µM, SI = 294), with activity comparable to the standard drug celecoxib (B62257) (COX-2 IC50 = 0.045 µM, SI = 327). nih.gov Another study on novel benzimidazole derivatives identified five compounds (4a, 4b, 5, 6, and 9 ) with promising in vitro COX-2 inhibition, showing IC50 values of 0.23, 0.27, 0.24, 0.13, and 0.15 µM, respectively, which were more potent than the reference drug indomethacin (B1671933) (IC50 = 0.41 µM). ekb.eg

The following table summarizes the in vitro COX-2 inhibitory activities of selected benzimidazole analogs from various studies.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound | Reference COX-2 IC50 (µM) |

| 15b | - | 0.045 | 294 | Celecoxib | 0.045 |

| 13 | - | 0.045-0.075 | 142-294 | - | - |

| 14 | - | 0.045-0.075 | 142-294 | - | - |

| 15a-c | - | 0.045-0.075 | 142-294 | - | - |

| 16 | - | 0.045-0.075 | 142-294 | - | - |

| 4a | - | 0.23 | - | Indomethacin | 0.41 |

| 4b | - | 0.27 | - | Indomethacin | 0.41 |

| 5 | - | 0.24 | - | Indomethacin | 0.41 |

| 6 | - | 0.13 | - | Indomethacin | 0.41 |

| 9 | - | 0.15 | - | Indomethacin | 0.41 |

| B2 | >100 | 8.52±0.03 | >11.73 | Ibuprofen (B1674241) | 8.82±0.04 |

| B4 | >100 | 8.21±0.04 | >12.17 | Ibuprofen | 8.82±0.04 |

| B7 | >100 | 7.95±0.02 | >12.57 | Ibuprofen | 8.82±0.04 |

| B8 | >100 | 8.01±0.03 | >12.48 | Ibuprofen | 8.82±0.04 |

Data sourced from multiple studies. nih.govnih.govekb.eg The Selectivity Index (SI) is calculated as COX-1 IC50 / COX-2 IC50.

In vivo studies have corroborated these in vitro findings. Several 2-substituted benzimidazole derivatives (B2, B4, B7, and B8 ) not only showed better in vitro activity than ibuprofen but also demonstrated a comparable anti-inflammatory effect to diclofenac (B195802) sodium in the carrageenan-induced mice paw edema model. nih.govnih.gov Similarly, the potent in vitro COX-2 inhibitors 4a, 4b, 5, 6, and 9 exhibited significant inhibitory potency in vivo, with activity similar to indomethacin. ekb.eg The benzimidazole-thiazole hybrid 16 showed particularly strong edema inhibition at 3 and 4 hours, which was ~119% and 102% relative to indomethacin, respectively. nih.gov

The table below presents the in vivo anti-inflammatory activity of selected benzimidazole analogs.

| Compound | Animal Model | Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) |

| B2, B4, B8 | Carrageenan-induced mice paw edema | Comparable to Diclofenac | Diclofenac Sodium | - |

| 4a, 4b, 5, 6, 9 | Carrageenan-induced paw edema | Significant, similar to Indomethacin | Indomethacin | - |

| 16 | Carrageenan-induced paw edema | ~119% (at 3h), ~102% (at 4h) relative to Indomethacin | Indomethacin | - |

Data compiled from published research. nih.govnih.govekb.eg

To understand the mechanism of action at a molecular level, in silico molecular docking studies have been employed. plantarchives.orgnih.gov These computational analyses help to determine the binding interactions and affinity between the synthesized benzimidazole derivatives and the active sites of COX-1 and COX-2 enzymes. plantarchives.org Such studies have successfully rationalized the observed inhibitory activities and selectivity, providing a basis for the structure-activity relationship and guiding the design of new, more potent inhibitors. ekb.eg For example, docking studies have been used to comprehend the binding mode of potent inhibitors within the crystal structure of the COX-2 enzyme (PDB ID: 4COX). ekb.eg

Computational and Theoretical Studies Applied to 5 Bromo 2 Hydrazino 1h 1,3 Benzimidazole

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interactions between a ligand, such as a benzimidazole (B57391) derivative, and its target protein receptor. These simulations provide critical information on binding affinity, mode of interaction, and the specific amino acid residues involved in the binding event.

Studies on various benzimidazole derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been performed to evaluate the binding of novel benzimidazole-hydrazone derivatives within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net Similarly, the interactions of benzimidazole analogues with Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, have been explored. researchgate.net In these studies, the binding energy, a measure of the affinity between the ligand and the protein, is calculated. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with crucial amino acid residues in the receptor's active site. For example, in a study of benzimidazole analogues targeting COX-2, a 2-fluorophenyl derivative showed a strong binding energy of -11.34 kcal/mol, forming interactions with amino acids such as HIS:207, HIS:386, and LEU:390. researchgate.net Another investigation on benzimidazoles as beta-tubulin inhibitors revealed binding energies ranging from -7.11 Kcal/mol to -8.50 Kcal/mol, with the most potent compound forming hydrogen bonds with THR A:340 and TYR A:312. semanticscholar.org These precise interaction details are invaluable for predicting the biological activity and guiding the structural modification of the lead compound to enhance its potency.

| Benzimidazole Derivative Type | Target Receptor | PDB ID | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|---|

| Benzimidazole-hydrazone | VEGFR-2 | 2OH4 | Data not specified | Data not specified |

| 2-fluorophenyl benzimidazole | COX-2 | 6COX | -11.34 | ALA:199, PHE:200, HIS:207, ASN:207, HIS:386, HIS:388, LEU:390, LEU391 |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | 1SA0 | -8.50 | THR A:340, TYR A:312, PHE A:296, ILE A:341 |

| Benzimidazole-1,2,3-triazole hybrid (BENZI-0660) | EGFR | 4HJO | -9.7 | Data not specified |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analyses

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique is essential for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein.

MD simulations are performed on the most promising ligand-protein complexes identified through docking. nih.gov These simulations, often run for nanoseconds (ns), track the trajectory of atoms and molecules, providing insights into the stability of key interactions. researchgate.net A common metric used to assess stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. semanticscholar.orgnih.gov

For example, MD simulations performed on a benzimidazole derivative complexed with beta-tubulin showed that the protein's backbone RMSD fluctuated between 1.5 and 2.5 Å over a 50 ns simulation, indicating a stable conformation. semanticscholar.orgnih.gov Similarly, simulations of other benzimidazole hybrids with targets like VEGFR-2 and COX-1 have been used to confirm the persistence of hydrogen bonds and hydrophobic interactions initially predicted by docking. researchgate.netnih.gov These dynamic analyses provide a more realistic and reliable assessment of the ligand's binding stability, which is a critical factor for its potential as a therapeutic agent. researchgate.net

| Benzimidazole Derivative | Target Receptor | Simulation Software | Simulation Timescale | Key Stability Finding (RMSD) |

|---|---|---|---|---|

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | Desmond v3.6 | 50 ns | Protein backbone RMSD fluctuated between 1.5 and 2.5 Å. semanticscholar.orgnih.gov |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | VEGFR-2 | Not Specified | Not Specified | Used to explore the binding mode within the active site. nih.gov |

| Benzimidazole-oxadiazole hybrid | COX-1 | Gromacs 2021.2 | 100 ns | Used to investigate the binding mode of the compound. researchgate.net |

Pharmacophore Modeling for Rational Drug Design and Optimization

Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the benzimidazole class of compounds, pharmacophore models can be developed based on the structures of known active inhibitors for a particular target. This model then serves as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the required features and are therefore likely to be active. nih.gov

A study focused on designing novel Epidermal Growth Factor Receptor (EGFR) inhibitors utilized a pharmacophore-based screening approach for a library of benzimidazole-1,2,3-triazole hybrids. nih.gov By identifying the key features responsible for EGFR inhibition, researchers could filter a large library of 1843 compounds down to a manageable number of promising candidates for further evaluation through molecular docking and MD simulations. This approach significantly streamlines the drug discovery process by prioritizing compounds with a higher probability of success, thereby saving time and resources. The resulting pharmacophore model provides a blueprint for the design and optimization of new benzimidazole derivatives with improved affinity and selectivity for the target receptor. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Reactivity and Interaction Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide valuable information on various molecular properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

These calculations are instrumental in understanding the intrinsic properties of the 5-Bromo-2-hydrazino-1H-1,3-benzimidazole molecule. The HOMO-LUMO energy gap, for instance, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive and polarizable. The MEP map reveals the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions like hydrogen bonding. nih.gov

DFT studies on benzimidazole-related structures often employ basis sets like B3LYP to optimize the molecular geometry and calculate vibrational frequencies. ekb.egresearchgate.net For example, a comprehensive theoretical analysis of 5-Bromo-2-Hydroxybenzaldehyde, a related compound, utilized the DFT B3LYP approach with a 6-311++G(d,p) basis set to optimize its structure and compute various parameters. nih.gov Such calculations help to correlate the electronic properties of the molecule with its observed biological activity and provide a theoretical foundation for its interaction with biological receptors. ekb.eg

| Compound | Computational Method | Basis Set | Calculated Properties | Key Findings |

|---|---|---|---|---|

| Benzimidazole (BZI) | DFT | BLYP/6-31G* | Molecular structure, vibrational frequencies | Provided a reference for assessing intermolecular hydrogen bonding effects. researchgate.net |

| 5-Bromo-2-Hydroxybenzaldehyde | DFT | 6-311++G(d,p) | Optimized structure, MEP, HOMO-LUMO gap | Provided insights into molecular stability and reactivity. nih.gov |

| Benzimidazole-triazino metal complexes | DFT | B3LYP | Optimized geometries | Used to elucidate the 3D structures of the ligand and its metal complexes. ekb.eg |

Derivatization and Functionalization Strategies for Novel 5 Bromo 2 Hydrazino 1h 1,3 Benzimidazole Conjugates

Synthesis of Hydrazone Derivatives from 5-Bromo-2-hydrazino-1H-1,3-benzimidazole

The synthesis of hydrazone derivatives is a fundamental strategy for modifying this compound. This is typically achieved through a condensation reaction between the hydrazino group of the benzimidazole (B57391) core and the carbonyl group of various aldehydes and ketones. nih.govaensiweb.comnih.gov This reaction is generally straightforward, often carried out in a suitable solvent like ethanol (B145695) or dioxane, and may be catalyzed by a small amount of acid. aensiweb.com

The hydrazone linkage (-NH-N=CH-) extends the conjugated system of the molecule and provides a platform for introducing a wide range of substituents, depending on the choice of the aldehyde or ketone. This allows for the systematic modification of the molecule's steric and electronic properties. For instance, reacting this compound with substituted benzaldehydes introduces various aryl groups, which can significantly influence the biological activity of the resulting compounds. nih.govresearchgate.net The formation of these derivatives is readily confirmed by spectroscopic methods such as IR, which shows the characteristic C=N stretching frequency, and ¹H NMR, which displays the azomethine proton signal (-N=CH-). nih.gov

Table 1: Examples of Aldehydes and Ketones for Hydrazone Synthesis

| Carbonyl Compound | Resulting Substituent on Hydrazone |

| Benzaldehyde | Phenyl |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| Acetaldehyde | Ethylidene |

| Acetone | Isopropylidene |

| D-Galactose | Galactosyl |

This table provides illustrative examples of carbonyl compounds that can be reacted with this compound to form corresponding hydrazone derivatives.

Formation of Fused Heterocyclic Systems from the Hydrazino Moiety (e.g., triazoles, pyrazoles)

The hydrazino moiety of this compound is a key precursor for constructing fused heterocyclic systems, notably triazoles and pyrazoles. These reactions involve the cyclization of the hydrazino group with appropriate reagents to form a new five-membered ring fused to the benzimidazole core or to another part of a derivative.

Pyrazoles: Fused pyrazole (B372694) systems can be synthesized by reacting the hydrazino compound with 1,3-dicarbonyl compounds or their equivalents. tubitak.gov.trtubitak.gov.tr For example, condensation with a β-diketone in a suitable solvent under reflux can lead to the formation of a pyrazole ring. nih.gov The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration. The specific regioisomer formed can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. beilstein-journals.org

Triazoles: The synthesis of fused triazole rings, specifically 1,2,4-triazoles, can be achieved through several routes. One common method involves reacting the hydrazino-benzimidazole with reagents like formic acid, which after an intermediate step, can be cyclized to form a triazolobenzimidazole system. Another approach involves the reaction with carbon disulfide in an alkaline medium, followed by cyclization, to yield mercapto-substituted triazoles. researchgate.net These fused systems create rigid, planar molecules with distinct electronic properties, which are often explored for their pharmacological potential. nih.govajrconline.org The construction of these fused rings represents a significant modification of the original scaffold, leading to entirely new classes of compounds. mdpi.comnih.gov

Table 2: Reagents for Fused Heterocycle Synthesis

| Reagent | Resulting Fused Ring System |

| β-Diketones (e.g., Acetylacetone) | Pyrazole |

| Formic Acid | 1,2,4-Triazole |

| Carbon Disulfide / KOH | 3-Mercapto-1,2,4-triazole |

| Phenyl isothiocyanate | Phenyl-substituted Triazole-thiol |

This table lists common reagents used to react with the hydrazino moiety to form fused pyrazole and triazole ring systems.

Introduction of Diverse Pharmacophoric Moieties (e.g., oxadiazoles (B1248032), thiazoles)

Beyond simple hydrazones and fused rings, the this compound scaffold can be elaborated by introducing other important pharmacophoric moieties, such as oxadiazoles and thiazoles. These heterocycles are prevalent in many biologically active compounds. ijsrst.comresearchgate.netmdpi.comanalis.com.my

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives typically begins with the conversion of the hydrazino group to a hydrazide. This can be achieved by reacting the starting material with an appropriate acid chloride or anhydride. The resulting hydrazide is then cyclized to form the oxadiazole ring. ukm.mynih.gov A common method for this cyclization involves heating the hydrazide with a dehydrating agent like phosphorus oxychloride. nih.govresearchgate.net Alternatively, oxidative cyclization of acylhydrazone precursors can also yield 1,3,4-oxadiazoles. researchgate.net

Thiazoles: Thiazole (B1198619) rings can be introduced via the Hantzsch thiazole synthesis. analis.com.my This typically involves reacting a thiosemicarbazone derivative with an α-haloketone. nih.gov The thiosemicarbazone can be prepared from this compound by reaction with an isothiocyanate. The subsequent reaction with an α-bromoketone in the presence of a base leads to the formation of the thiazole ring. nih.gov This strategy allows for the incorporation of a wide variety of substituents on the thiazole ring, depending on the chosen α-haloketone. researchgate.net

Table 3: Synthetic Pathways to Pharmacophoric Moieties

| Target Moiety | Intermediate | Key Reagent for Cyclization |

| 1,3,4-Oxadiazole | Hydrazide | Phosphorus oxychloride |

| Thiazole | Thiosemicarbazone | α-Haloketone |

This table outlines the general synthetic strategies for incorporating oxadiazole and thiazole moieties starting from the this compound scaffold.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. This strategy aims to combine the biological activities of the individual components or to develop novel activities through synergistic effects. The this compound core is an excellent platform for creating such hybrids. mdpi.comresearchgate.net